4-(4-Fluorophenyl)nicotinic acid

Vue d'ensemble

Description

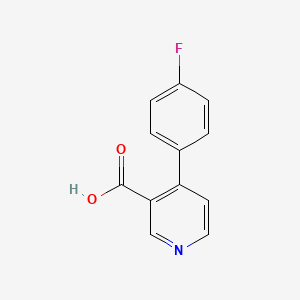

4-(4-Fluorophenyl)nicotinic acid is an organic compound with the molecular formula C12H8FNO2 It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a 4-fluorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)nicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. In this case, 4-bromo-4-fluorobenzene is coupled with 4-pyridylboronic acid under the following conditions:

Catalyst: Palladium(II) acetate

Ligand: Triphenylphosphine

Base: Potassium carbonate

Solvent: Tetrahydrofuran (THF)

Temperature: 80°C

Time: 12 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Fluorophenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

Oxidation: Formation of 4-(4-Fluorophenyl)pyridine-3-carboxylic acid.

Reduction: Formation of 4-(4-Fluorophenyl)nicotinamide.

Substitution: Formation of 4-(4-Methoxyphenyl)nicotinic acid.

Applications De Recherche Scientifique

Pharmaceutical Development

Role in Drug Synthesis

4-(4-Fluorophenyl)nicotinic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity towards nicotinic receptors, which are implicated in various neurological conditions .

Case Study: Neurological Disorders

Research has shown that compounds derived from this compound exhibit improved binding affinity to nicotinic acetylcholine receptors. This has potential implications for developing treatments for diseases such as Alzheimer's and Parkinson's, where nicotinic signaling is disrupted .

Biochemical Research

Investigation of Nicotinic Receptors

The compound is widely used in studies focused on nicotinic receptors, contributing to a deeper understanding of their role in neurotransmission. This research is crucial for identifying new therapeutic targets for various neurological and psychiatric disorders .

Experimental Findings

Studies have demonstrated that modifications to the this compound structure can lead to compounds with varying receptor selectivity and activity profiles. This variability aids researchers in developing more targeted therapies .

Material Science

Development of Advanced Materials

In material science, this compound is explored for its potential in creating organic semiconductors due to its unique electronic properties. The compound's ability to form stable structures makes it a candidate for use in electronic devices .

Research Insights

Recent studies indicate that integrating this compound into polymer matrices can enhance the conductivity and stability of organic electronic devices, paving the way for more efficient materials in electronics .

Agricultural Chemistry

Agrochemical Development

The compound is being investigated for its potential use in developing agrochemicals aimed at enhancing crop resistance to pests and diseases. This application aligns with sustainable agricultural practices by reducing the need for harmful pesticides .

Field Trials

Field trials have shown promising results where crops treated with formulations containing this compound exhibited increased resistance to common agricultural pests, demonstrating its potential as a biopesticide .

Analytical Chemistry

Standardization in Analytical Methods

In analytical chemistry, this compound is employed as a standard reference material in various analytical techniques. Its consistent properties allow for accurate quantification of related compounds in complex mixtures .

Methodological Applications

The compound has been utilized in high-performance liquid chromatography (HPLC) methods to ensure the reliability of results when analyzing biological samples or environmental pollutants .

Summary Table of Applications

| Application Field | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Enhanced drug efficacy |

| Biochemical Research | Study of nicotinic receptors | Identification of therapeutic targets |

| Material Science | Development of organic semiconductors | Improved electronic properties |

| Agricultural Chemistry | Development of biopesticides | Sustainable pest resistance |

| Analytical Chemistry | Standardization in analytical methods | Accurate quantification |

Mécanisme D'action

The mechanism of action of 4-(4-Fluorophenyl)nicotinic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to act on nicotinic acetylcholine receptors, modulating their activity. This interaction can influence various signaling pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-Chlorophenyl)nicotinic acid

- 4-(4-Bromophenyl)nicotinic acid

- 4-(4-Methylphenyl)nicotinic acid

Comparison

Compared to its analogs, 4-(4-Fluorophenyl)nicotinic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Activité Biologique

4-(4-Fluorophenyl)nicotinic acid is a derivative of nicotinic acid, which has garnered attention for its potential therapeutic applications due to its biological activities. This compound is characterized by the presence of a fluorinated phenyl group, which may influence its pharmacological properties. The following sections explore the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves the modification of nicotinic acid through various chemical reactions. A common approach includes the introduction of a fluorinated phenyl group via electrophilic aromatic substitution, which enhances the compound's lipophilicity and potentially its biological activity.

Biological Activities

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid, including this compound, exhibit significant antimicrobial properties. A study demonstrated that nicotinic acid derivatives showed promising activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against strains such as Staphylococcus aureus and Staphylococcus epidermidis . The addition of a fluorine atom in the para position of the phenyl group may enhance these effects by altering electronic properties and molecular interactions.

Antitubercular Activity

In vitro studies have evaluated the antitubercular activity of various nicotinic acid derivatives. For instance, certain derivatives exhibited MIC values as low as 6.25 µg/mL against Mycobacterium tuberculosis . However, it was noted that the introduction of electron-withdrawing groups like fluorine can sometimes diminish activity, suggesting a complex relationship between structure and efficacy .

Cytotoxicity

The cytotoxic effects of this compound have been assessed in various cancer cell lines. Compounds derived from nicotinic acid have shown selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic use . For example, derivatives were tested against HT-29 and PC-3 cell lines with favorable outcomes regarding low cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of halogens significantly influences biological activity. In particular:

- Fluorine Substitution : The introduction of fluorine in the para position can enhance lipophilicity but may also lead to decreased antimicrobial activity compared to other halogens like chlorine or bromine .

- Lipophilicity : Increased lipophilicity generally correlates with improved membrane permeability and bioavailability, which is crucial for antimicrobial and anticancer activities .

Case Studies

- Antimicrobial Efficacy : A series of studies have shown that derivatives based on nicotinic acid can effectively inhibit bacterial growth. For instance, compounds derived from this compound demonstrated significant activity against resistant strains of Staphylococcus aureus .

- Cancer Treatment Potential : In a recent study involving spirooxindole-pyrrolines derived from nicotinic structures, compounds showed promising results in inducing apoptosis in cancer cells through ROS generation . This suggests that modifications to the nicotinic scaffold can lead to novel anticancer agents.

Propriétés

IUPAC Name |

4-(4-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-3-1-8(2-4-9)10-5-6-14-7-11(10)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTERFRVVJUCSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557110 | |

| Record name | 4-(4-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32923-72-1 | |

| Record name | 4-(4-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.